
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- is a complex organic compound with a unique structure that includes a hydroxy group, a propyl chain, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of acetyl chloride with 2-propyl-phenol in the presence of aluminum chloride in nitrobenzene at room temperature . This reaction forms the core structure, which is then further modified through a series of reactions to introduce the tetrazole ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl rings.
Applications De Recherche Scientifique
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to receptors or enzymes and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 4’-hydroxy-3’,5’-dimethoxy-: Similar structure but with methoxy groups instead of the tetrazole ring.
1-(4-hydroxy-3-propylphenyl)Ethanone: Lacks the tetrazole ring but has a similar core structure.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of the tetrazole ring.
Uniqueness
The presence of the tetrazole ring in Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- makes it unique compared to other similar compounds. This ring structure can confer specific biological activities and enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
97581-72-1 |
|---|---|
Formule moléculaire |
C21H24N4O3 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-propyl-4-[[4-[2-(2H-tetrazol-5-yl)ethyl]phenoxy]methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H24N4O3/c1-3-4-19-16(8-11-18(14(2)26)21(19)27)13-28-17-9-5-15(6-10-17)7-12-20-22-24-25-23-20/h5-6,8-11,27H,3-4,7,12-13H2,1-2H3,(H,22,23,24,25) |
Clé InChI |
HEPNHAYVEMEOKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CCC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



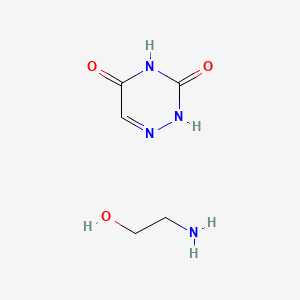
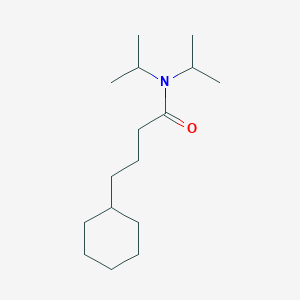

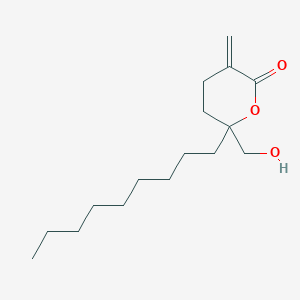
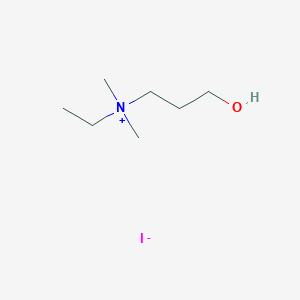
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
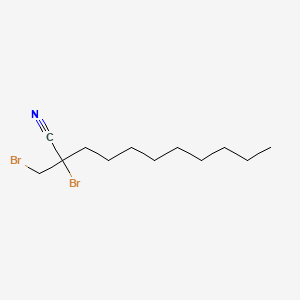
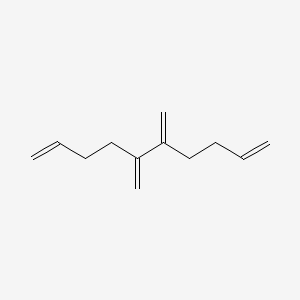
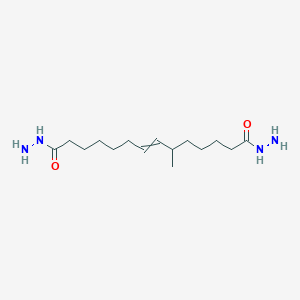
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
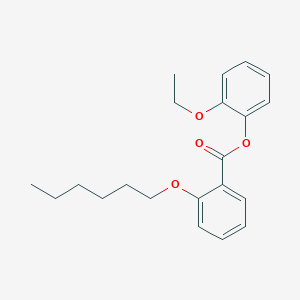
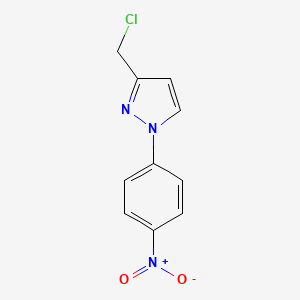
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
